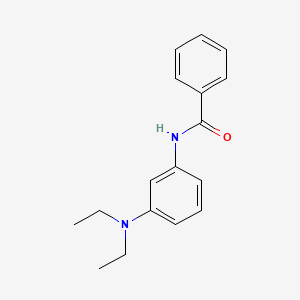

N-(3-(Diethylamino)phenyl)benzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-[3-(diethylamino)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-3-19(4-2)16-12-8-11-15(13-16)18-17(20)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFRCMQOCKKUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for Benzamide (B126) Core Formation

The central feature of N-(3-(Diethylamino)phenyl)benzamide is the benzamide linkage. The formation of this amide bond is a cornerstone of organic synthesis, with several reliable methods available to chemists.

Acylation Reactions (e.g., of Anilines with Benzoyl Chlorides)

A common and efficient method for forming the benzamide core is through the acylation of an amine with an acyl chloride. In the context of this compound, this would involve the reaction of 3-(diethylamino)aniline with benzoyl chloride. This reaction, a type of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the benzoyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and eliminates a chloride ion.

A related approach involves the reaction of a carboxylic acid with a carbamoyl (B1232498) chloride. For instance, N,N-diethylbenzamide can be synthesized by reacting benzoic acid with N,N-diethylcarbamoyl chloride in the presence of a tertiary amine like tributylamine (B1682462). google.com This method offers high yields, often exceeding 95%. google.com

Amidation Reactions (e.g., Carboxylic Acids with Amines via Coupling Reagents)

Direct amidation of a carboxylic acid and an amine is another powerful strategy for synthesizing benzamides. This approach often requires the use of a coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide array of coupling reagents has been developed for this purpose. acs.org

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and racemization (in the case of chiral amino acids), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.comuni-kiel.de

Onium Salts: Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HATU, HBTU) are highly effective coupling agents. uni-kiel.deuniurb.it They are known for their high reactivity and ability to facilitate couplings, even with sterically hindered substrates. uni-kiel.de

Other Reagents: A variety of other reagents can mediate amide bond formation. For example, titanium tetrachloride (TiCl4) has been used for the direct condensation of carboxylic acids and amines. nih.gov The reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures. nih.gov Another approach utilizes pyridine-borane complexes as catalysts for direct amidation. researchgate.net

The choice of coupling reagent and reaction conditions can be tailored to the specific substrates and desired outcome. For example, selective amidation can be achieved in a mixture of amines. lookchemmall.com

Functionalization of the Phenyl Rings

The synthesis of this compound also requires the presence of a diethylamino group on one of the phenyl rings. This functionalization can be achieved either before or after the formation of the benzamide core.

Introduction of Diethylamino Groups

The diethylamino group is typically introduced onto an aromatic ring through the alkylation of an amino group. For instance, reacting 3-nitroaniline (B104315) with diethyl sulfate (B86663) would yield N,N-diethyl-3-nitroaniline. The nitro group can then be reduced to an amino group, providing the 3-(diethylamino)aniline precursor for the subsequent amidation reaction.

Alternatively, direct amination of a pre-formed benzamide can be explored, although this is generally a more challenging transformation.

Aromatic Substitution Reactions (e.g., Nucleophilic, Electrophilic)

Aromatic substitution reactions are fundamental to modifying the phenyl rings.

Electrophilic Aromatic Substitution (EAS): This class of reactions is crucial for introducing various substituents onto a benzene (B151609) ring. msu.edu The nature of the existing substituents on the ring dictates the rate and regioselectivity of the substitution. Activating groups, which donate electron density to the ring, increase the reaction rate and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org Deactivating groups, which withdraw electron density, slow down the reaction and generally direct incoming electrophiles to the meta position. numberanalytics.com The diethylamino group is a strongly activating, ortho, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair. The benzamide group, on the other hand, is a deactivating, meta-directing group. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): This type of reaction involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com NAS reactions are generally favored when the ring is substituted with strong electron-withdrawing groups, which help to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com

Synthesis of this compound and Related Analogues

A plausible synthetic route to this compound would involve the following steps:

Nitration of benzene to form nitrobenzene.

Reduction of nitrobenzene to aniline (B41778).

Protection of the amino group of aniline, for example, by acetylation to form acetanilide.

Nitration of acetanilide to yield p-nitroacetanilide (the major product) and o-nitroacetanilide.

Separation of the isomers and hydrolysis of p-nitroacetanilide to p-nitroaniline.

Alkylation of p-nitroaniline with diethyl sulfate to form N,N-diethyl-4-nitroaniline.

Reduction of the nitro group to yield N,N-diethyl-p-phenylenediamine.

Reaction with benzoyl chloride in the presence of a base to give N-(4-(diethylamino)phenyl)benzamide.

To obtain the target molecule, this compound, one would start with m-nitroaniline.

Primary Synthetic Routes and Reaction Conditions

The fundamental approach to synthesizing N-phenylbenzamide derivatives involves the condensation of a benzoic acid derivative with an aniline derivative. A common method employs coupling agents to facilitate the formation of the amide bond. For instance, a series of N-phenylbenzamide derivatives have been synthesized by condensing 3-amino-4-methoxybenzoic acid with various amines using N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating agent. nih.gov This reaction is typically carried out in a solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. nih.gov

Another established route involves the reaction of a carboxylic acid with a carbamoyl chloride. For example, N,N-diethyl benzamide can be prepared by reacting benzoic acid with N,N-diethyl carbamoyl chloride in the presence of a base like tributylamine at room temperature. google.com This method offers high yields, with reports of up to 98%. google.com The reaction time is generally short, in the range of 15 to 25 minutes, and the process occurs at ambient temperatures between 10°C and 50°C. google.com

A two-step procedure has also been described, where benzamide is first converted to N-trimethylsilylbenzamide, which then reacts with a chlorophosphine like PiPr2Cl in toluene (B28343) at elevated temperatures (70°C) to yield the corresponding N-phosphanylbenzamide. mdpi.com

The table below summarizes some of the primary synthetic routes and their respective reaction conditions.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 3-Amino-4-methoxybenzoic acid, various amines | N,N'-Diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt), Dichloromethane (CH2Cl2), Room Temperature | N-phenylbenzamide derivatives | 60-70% | nih.gov |

| Benzoic acid, N,N-diethyl carbamoyl chloride | Tributylamine, Room Temperature (10-50°C), 15-25 minutes | N,N-Diethyl benzamide | 98% | google.com |

| Benzamide, Chlorotrimethylsilane, PiPr2Cl | Toluene, 70°C, ~12 hours | N-(diisopropylphosphanyl)benzamide | ~80% | mdpi.com |

| 3-Hydroxyaniline, Benzoyl chloride | Aqueous medium | N-(3-hydroxyphenyl)benzamide | - | researchgate.net |

| 4-Nitroanilines, 4-Nitrobenzoyl chlorides | - | 4-Nitro-N-(4-nitrophenyl)benzamide intermediates | 65-96% | nih.gov |

Optimization of Reaction Parameters and Yields

The efficiency and yield of N-phenylbenzamide synthesis can be significantly influenced by various reaction parameters, including the choice of catalyst, solvent, and temperature.

In the synthesis of amides from tertiary amines and acid anhydrides, copper nanoparticles supported on zeolite Y (CuNPs/ZY) have been identified as an efficient heterogeneous catalyst. researchgate.net The reaction is typically conducted in acetonitrile (B52724) at 70°C with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This system highlights the move towards more sustainable and recyclable catalytic processes.

For the synthesis of N-arylamides from N-substituted amidines, the choice of the hypervalent iodine reagent and solvent is crucial. mdpi.com While PhI(OAc)2 was found to be ineffective, PhINTs led to a full conversion and an 86% yield of benzanilide (B160483) when toluene was used as the solvent at 100°C for 15 hours. mdpi.com The study also revealed that the addition of a base did not improve, and in some cases negatively impacted, the yield. mdpi.com

Microwave irradiation has been employed to accelerate the synthesis of certain bis(pyridine-2-carboxamidines). nih.gov Using an excess of reagents and microwave heating at 50°C for one hour facilitated the smooth formation of the desired products. nih.gov

The following table details the optimization of various reaction parameters to enhance yields.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| Amide synthesis from tertiary amines | Copper nanoparticles on zeolite Y (CuNPs/ZY) | Acetonitrile | 70°C | - | - | researchgate.net |

| N-arylamide synthesis from amidines | PhINTs | Toluene | 100°C | 15 h | 86% | mdpi.com |

| Bis(pyridine-2-carboxamidine) synthesis | HgCl2, Et3N (with microwave irradiation) | - | 50°C | 1 h | - | nih.gov |

Derivatization and Structural Modification Strategies

To explore the therapeutic potential of this compound, researchers have focused on modifying its structure by introducing various substituents and chemical moieties. These modifications aim to enhance biological activity and selectivity.

Incorporation of Heterocyclic Moieties

A significant strategy in the derivatization of benzamides is the incorporation of heterocyclic rings, which are known to be important pharmacophores. For instance, a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues have been designed and synthesized. nih.gov This involves linking a benzimidazole (B57391) moiety to the core benzamide structure, which has been shown to result in compounds with potent antimicrobial and anticancer activities. nih.gov

Another approach involves the synthesis of bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) derived from N-phenylbenzamide scaffolds. nih.gov These modifications are intended to target the AT-rich mitochondrial DNA of kinetoplastid parasites. nih.gov

Exploration of Side Chain Variations and Their Synthetic Access

Varying the side chains on the N-phenyl ring of the benzamide is a common strategy to modulate the compound's properties. For example, starting from 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which showed promising activity against enterovirus 71, further modifications were made. nih.gov These included the introduction of propionyloxy, acetoxy, and propionylamino substituents on the benzene ring. nih.gov

The synthesis of these side-chain derivatives often involves standard chemical transformations. For example, hydroxyl or amino groups on the benzamide can be acylated using acid chlorides like propionyl chloride or acetyl chloride in the presence of a base such as triethylamine (B128534) (TEA). nih.gov Alkylation of amino groups can be achieved by reacting the parent compound with an alkyl halide, such as methyl iodide or n-propyl iodide, in the presence of sodium bicarbonate. nih.gov

The table below provides examples of side chain variations and the reagents used for their synthesis.

| Parent Compound | Reagent(s) | Side Chain Introduced | Reference |

| 3-Hydroxyl/amino-4-methoxybenzoic acid | Propionyl chloride or Acetyl chloride, TEA | Propionyloxy, Acetoxy | nih.gov |

| 3-Amino-N-(substituted phenyl)benzamide | MeI or n-PrI, NaHCO3 | Methylamino, Propylamino | nih.gov |

| N-(3-hydroxyphenyl)benzamide | Various alkyl halides, Na-ethoxide/C2H5OH | O-alkyl groups | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. These techniques probe the vibrational motions of bonds within the molecule, with each type of bond and functional group exhibiting characteristic absorption or scattering frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, leading to the excitation of molecular vibrations. For N-(3-(Diethylamino)phenyl)benzamide, the key functional groups—the secondary amide and the tertiary amine—would produce distinct signals.

A typical FT-IR spectrum would be expected to show:

N-H Stretch: A characteristic absorption band for the amide N-H bond, typically appearing in the region of 3300-3500 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption peak corresponding to the carbonyl group of the amide, usually found between 1630 and 1680 cm⁻¹.

N-H Bend (Amide II band): An absorption associated with the bending of the N-H bond, occurring in the 1510-1570 cm⁻¹ range.

C-N Stretch: Vibrations for the C-N bonds of the amide and the diethylamino group would appear in the fingerprint region (typically 1000-1350 cm⁻¹).

Aromatic C-H and C=C Stretches: Absorptions corresponding to the stretching of C-H bonds on the aromatic rings (above 3000 cm⁻¹) and the C=C bonds within the rings (around 1450-1600 cm⁻¹).

Aliphatic C-H Stretches: Absorptions from the ethyl groups of the diethylamino moiety, typically found just below 3000 cm⁻¹.

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Amine/Amide | C-N Stretch | 1000 - 1350 |

| Aromatic | C-H Stretch | > 3000 |

| Aliphatic | C-H Stretch | < 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the protons on the two aromatic rings, the amide N-H proton, and the ethyl groups of the diethylamino substituent. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for a complete assignment.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Amide (N-H) | 8.0 - 9.5 | Singlet | 1H |

| Benzamide (B126) Ring (aromatic) | 7.4 - 7.9 | Multiplets | 5H |

| Diethylaminophenyl Ring (aromatic) | 6.5 - 7.3 | Multiplets | 4H |

| Methylene (B1212753) (-CH₂-) | ~3.4 | Quartet | 4H |

| Methyl (-CH₃) | ~1.2 | Triplet | 6H |

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl).

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-N | 147 - 150 |

| Aromatic C (unsubstituted) | 110 - 135 |

| Methylene (-CH₂-) | 40 - 50 |

| Methyl (-CH₃) | 10 - 15 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would confirm the coupling between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity across the amide bond and between the substituents and the aromatic rings. For instance, it would show a correlation between the amide N-H proton and the carbonyl carbon, as well as with carbons on the adjacent phenyl ring.

While specific, experimentally derived spectra for this compound are not readily found in the searched literature, the application of these standard spectroscopic methods would provide a comprehensive characterization of its chemical structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₁₇H₂₀N₂O) is 268.35 g/mol . bldpharm.comchemscene.com

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 268. The fragmentation of benzamides typically begins with the cleavage of the amide bond. researchgate.net A primary fragmentation pathway involves the loss of the diethylamino-phenyl group to form a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This cation can further fragment by losing a molecule of carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

Another significant fragmentation pathway involves cleavage of the C-N bond within the diethylamino group (alpha-cleavage), a common process for aliphatic amines. libretexts.org This would lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 239. Subsequent loss of ethene (C₂H₄) from this fragment is also a plausible pathway. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 268 | [C₁₇H₂₀N₂O]⁺ (Molecular Ion) |

| 239 | [M - CH₂CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition with high accuracy. For this compound, the calculated monoisotopic mass is 268.15756 g/mol . HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass. This technique is invaluable for confirming the identity of synthesized compounds and for analyzing complex mixtures, such as metabolic studies where precise mass determination is essential for identifying metabolites. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related benzamide structures provides a strong basis for predicting its solid-state characteristics. nih.govnih.govnih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction would be employed to determine the precise atomic coordinates of this compound in its crystalline form. nih.govmdpi.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map is calculated, revealing the unit cell dimensions, space group, and the exact position of each atom. Studies on similar N-phenylbenzamides have successfully used this method to elucidate their molecular structures. nih.gov

Analysis of Molecular Conformation and Geometric Parameters

The conformation of this compound is largely defined by the torsion angles between the two phenyl rings and the central amide plane. In many N-aryl benzamides, the phenyl rings are significantly twisted relative to each other, with reported dihedral angles of approximately 60°. nih.gov This twist arises from the need to minimize steric hindrance while accommodating intermolecular forces. nih.gov The amide group itself (–CONH–) is expected to be relatively planar. mdpi.com The diethylamino group will exhibit a specific conformation to minimize steric strain. Key geometric parameters such as bond lengths and angles would be determined with high precision, and these values are generally consistent with standard values for similar chemical bonds. eurjchem.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are fundamental to the stability of the crystal lattice. For this compound, the most significant interaction is expected to be intermolecular hydrogen bonding involving the amide group. The amide proton (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, often leading to the formation of infinite chains or dimers. researchgate.netresearchgate.net Specifically, a C(4) chain motif, where molecules are linked into a linear chain by N–H···O hydrogen bonds, is a common feature in non-sterically hindered amides. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed in the characterization of chemical compounds to determine their elemental composition. This analytical method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimental results are then compared with the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical data serves as a crucial verification of the empirical formula and a strong indicator of the sample's purity.

For the compound this compound, the molecular formula is C₁₇H₂₀N₂O. Based on this formula, the theoretical elemental composition can be calculated. The process involves determining the molecular weight of the compound and the total weight of each constituent element within the molecule.

The theoretical elemental percentages for this compound are presented in the data table below.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 17 | 204.17 | 76.09 |

| Hydrogen | H | 1.01 | 20 | 20.20 | 7.53 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.45 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.96 |

| Total Molecular Weight | 268.35 |

In a practical research setting, a sample of the synthesized this compound would be subjected to elemental analysis, typically using a CHNS/O analyzer. This instrument combusts the sample, and the resulting gases are separated and quantified to determine the elemental percentages.

Computational and Theoretical Investigations of N 3 Diethylamino Phenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and geometry of N-(3-(Diethylamino)phenyl)benzamide. These methods offer a microscopic view of the molecule, revealing details that are often difficult to discern through experimental techniques alone.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems. numberanalytics.comresearchgate.net For this compound and related compounds, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine the most stable geometric configuration (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure). researchgate.netnih.govnih.gov

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, in similar benzamide (B126) derivatives, DFT calculations have been successfully used to correlate calculated bond parameters with experimental data obtained from X-ray diffraction, showing good agreement. researchgate.net These optimized geometries are essential for further computational analyses, including vibrational frequency calculations and frontier molecular orbital analysis. nih.govmdpi.com

DFT also allows for the calculation of various electronic properties. The distribution of electron density, for example, can be visualized to identify electron-rich and electron-poor regions of the molecule, which is critical for understanding its reactivity. sphinxsai.com

Ab Initio Methods

While DFT is a popular choice, ab initio methods, which are based on first principles without the use of empirical parameters, also offer a rigorous approach to studying molecular systems. The Hartree-Fock (HF) method is a fundamental ab initio technique that can be used to approximate the many-electron wavefunction. sphinxsai.com Although often less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations can still provide valuable qualitative insights into the electronic structure of molecules like this compound. For more accurate results, post-Hartree-Fock methods that incorporate electron correlation can be employed, though at a higher computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor. sphinxsai.comyoutube.com The energy of the HOMO is related to the ionization potential of the molecule. In the context of this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the diethylamino group and the phenyl rings. The spatial distribution of the HOMO indicates the sites most susceptible to electrophilic attack. sphinxsai.com Computational studies on similar molecules show that the HOMO is often distributed over the aromatic rings and electron-donating substituents. researchgate.net

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. sphinxsai.comyoutube.com Its energy is related to the electron affinity of the molecule. The LUMO of this compound would represent the regions most susceptible to nucleophilic attack. The distribution of the LUMO is typically found over the electron-deficient parts of the molecule, such as the carbonyl group and the aromatic ring attached to it. sphinxsai.com

Significance of HOMO-LUMO Energy Gaps

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov

Reactivity: A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. numberanalytics.com Electrons can be more readily transferred from the HOMO to the LUMO, facilitating chemical reactions.

Stability: Conversely, a large HOMO-LUMO gap implies greater molecular stability and lower reactivity. nih.gov

Optical Properties: The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule. The energy of the gap can be correlated with the wavelength of light absorbed during electronic transitions (e.g., n → π* or π → π* transitions). mdpi.com For instance, a smaller gap often corresponds to absorption at longer wavelengths.

Computational studies on related aromatic compounds have demonstrated the utility of the HOMO-LUMO gap in predicting their reactivity and electronic behavior. nih.govmdpi.com

Interactive Data Table: Calculated Quantum Chemical Parameters

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | (Value not explicitly found for the target molecule in the search results) | N/A |

| LUMO Energy | (Value not explicitly found for the target molecule in the search results) | N/A |

| HOMO-LUMO Gap | (Value not explicitly found for the target molecule in the search results) | N/A |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

In the case of this compound, the MEP map would highlight regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The primary regions of negative potential are anticipated to be located around the electronegative oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the diethylamino group. These sites represent the most likely points for electrophilic attack. Conversely, the hydrogen atoms of the amide (N-H) group and the aromatic rings are expected to exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

A study on various benzanilide (B160483) derivatives has shown that the MEP feature can suggest suitable interaction with receptor sites, for instance, in potassium channels. nih.gov For this compound, the negative potential region around the carbonyl oxygen is a key feature for hydrogen bonding interactions. nih.gov

Table 1: Predicted Reactive Sites from MEP Analysis

| Site | Type of Potential | Predicted Reactivity |

| Carbonyl Oxygen (O) | Negative (Electron-rich) | Electrophilic attack, Hydrogen bond acceptor |

| Diethylamino Nitrogen (N) | Negative (Electron-rich) | Electrophilic attack |

| Amide Hydrogen (N-H) | Positive (Electron-poor) | Nucleophilic attack, Hydrogen bond donor |

| Aromatic Hydrogens | Positive (Electron-poor) | Nucleophilic attack |

It is important to note that while general principles allow for these predictions, the precise values of the electrostatic potential would require specific DFT calculations for this molecule.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for identifying the most stable three-dimensional arrangement of a molecule, which in turn governs its physical and biological properties. For this compound, the key degrees of freedom are the torsion angles around the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group.

Studies on related N-substituted benzamides have revealed that the planarity of the amide group and the rotational barriers around the C-N bond are significant factors. nih.gov For instance, in N-methylbenzamide, the N-methyl group is coplanar with the carbonyl group. nih.gov For this compound, the bulky diethylamino group likely influences the preferred orientation of the substituted phenyl ring relative to the benzamide core. A theoretical investigation of N-(3-aminophenyl)benzamide, a closely related structure, suggests that the presence of an electron-donating group at the meta position can influence fragmentation pathways, which is intrinsically linked to the molecule's conformation. nih.gov

Table 2: Key Torsional Angles for Conformational Analysis

| Torsion Angle | Description | Expected Influence on Conformation |

| O=C-N-C (Amide) | Defines the planarity of the amide bond. | Generally planar, but can be influenced by steric hindrance. |

| C-C-N-C (Anilide) | Rotation of the diethylaminophenyl ring. | Influenced by the bulky diethylamino group and electronic effects. |

| C-N-C=C (Benzamide) | Rotation of the benzoyl group. | Affects the overall shape and potential for intermolecular interactions. |

Theoretical Spectroscopic Data Prediction and Validation

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational (infrared) and NMR spectra of a molecule. These simulated spectra are invaluable for interpreting experimental data and for the structural elucidation of the compound.

For this compound, the calculated IR spectrum would be expected to show characteristic absorption bands. Based on studies of related benzamides, the key vibrational frequencies can be predicted. nih.gov

Table 3: Predicted Characteristic IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~3300 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H Bending (Amide II) | Bending | ~1550 |

| C-N (Amide) | Stretching | ~1300 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2970 |

Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons would appear in the range of 7-8 ppm, with the amide proton likely appearing as a singlet at a higher chemical shift. The ethyl protons of the diethylamino group would show characteristic triplet and quartet signals. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl groups. A computational study on N-(3-aminophenyl)benzamide provides a basis for predicting the shifts in the anilide ring. nih.gov

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* transitions within the aromatic rings and n → π* transitions involving the lone pairs of electrons on the oxygen and nitrogen atoms. The presence of the electron-donating diethylamino group is likely to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzanilide. A study on a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, showed a high-intensity band at 292 nm, which was attributed to an n → π* electronic transition. mdpi.com

Table 4: Predicted Electronic Transitions in the UV-Vis Spectrum

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength region (higher energy) |

| n → π | Excitation of a non-bonding electron (from O or N) to a π antibonding orbital. | Longer wavelength region (lower energy) |

Photophysical Properties and Optoelectronic Characterization

UV-Visible Absorption Spectroscopy

The interaction of N-(3-(Diethylamino)phenyl)benzamide with ultraviolet and visible light provides fundamental insights into its electronic structure. This section details the key parameters derived from its absorption spectrum.

Absorption Maxima (λmax) and Molar Extinction Coefficients (log ε)

The absorption profile of this compound is characterized by distinct bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the molecule. The presence of the electron-donating diethylamino group and the benzoyl chromophore significantly influences these transitions.

| Solvent | λmax (nm) | log ε (L mol⁻¹ cm⁻¹) |

| Data Not Available | Data Not Available | Data Not Available |

Solvent Effects on Absorption Characteristics (Solvatochromism)

The phenomenon of solvatochromism, where the position of absorption bands changes with solvent polarity, offers valuable information about the change in dipole moment of the molecule upon electronic excitation. For compounds like this compound, which possess both electron-donating and electron-withdrawing moieties, a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) is often observed with increasing solvent polarity. This is indicative of a more polar excited state compared to the ground state.

While the general principles of solvatochromism are well-established, specific studies quantifying the solvatochromic shifts for this compound in a range of solvents were not found in the public domain. It is anticipated that the lone pair of electrons on the nitrogen of the diethylamino group would contribute to a charge transfer character in the excited state, leading to positive solvatochromism.

Fluorescence Spectroscopy

Fluorescence spectroscopy reveals the emissive properties of this compound after it has absorbed light, providing data on its potential as a fluorophore.

Emission Maxima (Emmax) and Stokes Shifts

Upon excitation, this compound can relax to the ground state by emitting a photon. The wavelength of maximum fluorescence intensity (Emmax) and the difference between the absorption and emission maxima (Stokes shift) are key characteristics. The Stokes shift is an important parameter for applications in fluorescence imaging and sensors, as a larger shift facilitates the separation of excitation and emission signals.

Quantitative data for the emission maxima and Stokes shifts for this compound are not available in the reviewed literature. Generally, benzamide (B126) derivatives can exhibit fluorescence, and the position of the emission is sensitive to the electronic nature of substituents and the solvent environment.

| Solvent | Emmax (nm) | Stokes Shift (nm) |

| Data Not Available | Data Not Available | Data Not Available |

Fluorescence Quantum Yields (Φ)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This parameter is crucial for determining the brightness of a fluorescent molecule.

Specific experimental values for the fluorescence quantum yield of this compound could not be located in the available scientific literature. For similar aromatic amides, the quantum yield can vary significantly depending on the molecular structure and the surrounding environment, with factors such as solvent polarity and the presence of quenching agents playing a significant role.

| Solvent | Φ |

| Data Not Available | Data Not Available |

Influence of Substituents and Molecular Architecture on Emission Profiles

A comprehensive analysis of the influence of substituents on the emission profile of this compound requires comparative studies with a series of structurally related compounds. While general trends can be inferred from the literature on other fluorescent dyes, specific experimental comparisons involving this compound are not currently available.

Solid-State Photoluminescence Studies

The solid-state emission properties of organic molecules are heavily influenced by their intermolecular interactions and packing in the crystalline or aggregated state. For this compound, the interplay between the planar benzamide moiety and the flexible diethylamino group would be a key determinant of its solid-state luminescence.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often observed in molecules that have rotatable groups, which in dilute solutions can undergo non-radiative decay through intramolecular rotations or vibrations. In the aggregated state, these motions are restricted, which blocks the non-radiative pathways and opens up the radiative decay channel, leading to enhanced fluorescence.

Given the presence of the rotatable phenyl rings and the flexible diethylamino group in this compound, it is a potential candidate for exhibiting AIE characteristics. In dilute solutions, the molecule might exhibit weak fluorescence due to the dissipation of excited-state energy through the free rotation of the C-N bond of the diethylamino group and the C-N amide bond. However, in the aggregated state or in a rigid matrix, these intramolecular rotations would be hindered. This restriction of intramolecular motion (RIM) is a cornerstone of the AIE effect.

While no specific studies confirming AIE in this compound have been found, research on structurally similar N-phenylbenzamide derivatives and compounds containing tertiary amino groups has shown that such features can indeed lead to AIE. The extent of the AIE effect would depend on the specific crystal packing and the degree to which intermolecular interactions restrict the non-radiative decay pathways.

To definitively characterize the solid-state photoluminescence and potential AIE properties of this compound, further experimental investigations would be required. These studies would typically involve:

Photoluminescence spectroscopy in different solvent fractions (e.g., water/THF mixtures) to observe the emission behavior as the compound transitions from a dissolved to an aggregated state.

Quantum yield measurements in both solution and solid state to quantify the enhancement of emission upon aggregation.

X-ray diffraction studies to determine the crystal packing and identify the key intermolecular interactions that restrict intramolecular motion.

Time-resolved fluorescence spectroscopy to probe the excited-state dynamics and lifetimes in different environments.

Without such specific experimental data, the discussion on the photophysical properties of this compound remains speculative, based on the established principles of molecular photophysics and the behavior of analogous compounds.

Chemical Reactivity and Mechanistic Studies

General Reaction Pathways

The primary sites for chemical transformation in N-(3-(Diethylamino)phenyl)benzamide are the amide bond, the electron-rich diethylamino group, and the two aromatic rings.

The N,N-diethylamino group is susceptible to oxidation. The reaction of N,N-dialkylanilines with various oxidizing agents can lead to a range of products. For instance, oxidation of N,N-dimethylaniline with agents like benzoyl peroxide or cupric chloride can yield products from N-dealkylation (formaldehyde and N-methylaniline), ring substitution, and coupling reactions that form derivatives of tetramethylbenzidine. cdnsciencepub.comrsc.org Anodic oxidation studies also show complex reaction pathways. acs.org The initial step often involves the formation of a cation radical. cdnsciencepub.com Reaction with oxygen, particularly when initiated by radical sources like benzoyl peroxide, can result in a chain reaction. cdnsciencepub.com It is also known that N,N-dialkylanilines can be metabolized via N-oxidation in biological systems, forming N-oxides, a reaction catalyzed by specific enzymes like N-oxidases. nih.gov

The benzamide (B126) moiety is generally more resistant to oxidation. However, the aromatic rings can be oxidized under harsh conditions, leading to ring-opening or the formation of phenolic compounds, though this typically requires potent oxidants.

The amide functional group in the benzamide scaffold is reducible. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the carbonyl group of the amide to a methylene (B1212753) group (CH₂), which would convert this compound into N1-benzyl-N3,N3-diethylbenzene-1,3-diamine. doubtnut.comlibretexts.org Catalytic reduction methods have also been developed. For example, nickel-catalyzed reductions using silanes as the hydride source can effectively reduce secondary and tertiary amides to their corresponding amines. nih.gov Studies on the reduction of various substituted benzamides have shown that this transformation can be achieved in good to excellent yields, even in the presence of other reducible functional groups like nitro or cyano groups, which may remain intact under certain catalytic conditions. rsc.org

The aromatic rings can undergo reduction under specific conditions, such as the Birch reduction (dissolving metal in liquid ammonia (B1221849) with an alcohol proton source). Studies on benzamide itself show that this reaction can yield 1,4-dihydrobenzamide, reducing the aromatic ring while leaving the amide group untouched. pacific.edu

The amide bond in this compound is susceptible to cleavage via hydrolysis under both acidic and basic conditions. libretexts.org This reaction breaks the link between the carbonyl carbon and the nitrogen atom.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the amide undergoes hydrolysis to yield benzoic acid and the protonated amine, 3-(diethylamino)anilinium salt. libretexts.org The mechanism involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org This is followed by proton transfer and elimination of the amine. libretexts.orgresearchgate.net

Base-Promoted Hydrolysis : In a basic medium (e.g., aqueous NaOH), the amide is hydrolyzed to form a salt of the carboxylic acid (sodium benzoate) and the free amine (3-(diethylamino)aniline). libretexts.org This reaction is promoted, rather than catalyzed, because the hydroxide (B78521) ion is consumed in the reaction. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the amide anion, which subsequently deprotonates the newly formed carboxylic acid. umich.eduacs.org The rate of hydrolysis is influenced by the substituents on the amide. rsc.orgarkat-usa.org

Nucleophilic and Electrophilic Substitution Reactions on the Benzamide Scaffold

The benzamide scaffold of this compound contains two phenyl rings, each with different substitution patterns that dictate their reactivity towards substitution reactions.

Ring A : The phenyl ring substituted with the diethylamino group.

Ring B : The phenyl ring derived from the benzoyl group.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution reactions involve the attack of an electrophile on the electron-rich aromatic rings. savemyexams.com The outcome is largely determined by the directing effects of the existing substituents.

The -N(Et)₂ group on Ring A is a powerful electron-donating group, making this ring highly activated towards electrophilic attack. It is an ortho, para-director. byjus.com The -NHCOPh group (viewed as a substituent on Ring A) is also an ortho, para-director due to the lone pair on the nitrogen atom participating in resonance, although it is less activating than an amino or dialkylamino group. libretexts.org The combined effect means Ring A is significantly more reactive than Ring B, and electrophiles will preferentially attack the positions ortho and para to the diethylamino group.

The -CONH-Ar group on Ring B is an electron-withdrawing group due to the carbonyl, making this ring deactivated towards electrophilic attack. It acts as a meta-director. vaia.com

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will occur predominantly on Ring A at the positions ortho and para to the diethylamino group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Key Substituent | Electronic Effect | Reactivity toward EAS | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|---|

| A (Aminophenyl ring) | -N(Et)₂ | Strongly Electron-Donating (Activating) | Highly Increased | Ortho, Para | C2, C4, C6 |

| B (Benzoyl ring) | -CONH-Ar | Electron-Withdrawing (Deactivating) | Decreased | Meta | C3', C5' |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally difficult and requires specific conditions. wikipedia.org The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgtandfonline.comtandfonline.com

The this compound scaffold, in its unsubstituted form, is not expected to readily undergo SNAr reactions on either ring. Neither the diethylamino group nor the benzamido group is a typical leaving group. If a halogen were present on one of the rings, its displacement would be facilitated by activating groups. For example, a nitro group on the same ring would make an SNAr reaction more feasible. tandfonline.com Recent research has shown that ortho-halobenzamides can undergo directed nucleophilic substitution under specific catalytic conditions, highlighting that reactivity can be induced through tailored reaction design. rsc.org

Reaction Mechanism Elucidation for Benzamide Formation and Modification

Benzamide Formation (Amidation)

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution mechanism. A common method is the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride. vedantu.comfishersci.it

In this case, 3-(diethylamino)aniline acts as the nucleophile, and benzoyl chloride serves as the electrophilic acylating agent. The mechanism is as follows:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 3-(diethylamino)aniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. vedantu.compearson.com

Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Deprotonation : A base, such as pyridine (B92270) or an excess of the amine, removes the proton from the nitrogen atom to yield the final, neutral amide product, this compound. fishersci.it

Substitution Mechanisms

The mechanisms for the substitution reactions discussed in section 6.2 follow well-established pathways:

Electrophilic Aromatic Substitution (EAS) : This proceeds via a two-step mechanism. First, the electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. savemyexams.com

Nucleophilic Aromatic Substitution (SNAr) : The most common pathway is the addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. wikipedia.org The leaving group is then expelled in the second step, restoring the aromatic ring. This mechanism is favored when strong electron-withdrawing groups are present to stabilize the negative charge of the intermediate. wikipedia.org

Kinetic Studies of Benzamide-Related Reactions

The hydrolysis of amides is subject to both acid and base catalysis. Kinetic studies on a series of N-substituted benzamides in strongly acidic solutions have revealed complex dependencies on acid concentration, suggesting different mechanistic pathways can operate. researchgate.net For example, in weakly acidic media, the reaction may proceed through a pre-equilibrium protonation of the amide followed by water attack. In more strongly acidic media, a concerted mechanism involving additional water molecules or bisulfate ions as nucleophiles may become dominant. researchgate.net

In alkaline hydrolysis, the rate is dependent on the concentration of the hydroxide ion. acs.org The electronic nature of substituents on both the N-phenyl ring and the benzoyl ring significantly influences the rate of hydrolysis. Electron-withdrawing groups generally accelerate the reaction by making the carbonyl carbon more electrophilic and by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups tend to slow down the rate of hydrolysis. In this compound, the electron-donating diethylamino group on the N-phenyl ring would be expected to decrease the rate of hydrolysis compared to unsubstituted benzanilide (B160483).

A study on the hydrolysis of N-amidomethylsulfonamides showed that the mechanism can vary significantly depending on the substitution pattern. For instance, base-catalyzed hydrolysis can proceed via nucleophilic attack at the carbonyl carbon or through an elimination mechanism (E1cb), depending on the presence of an acidic proton on the sulfonamide nitrogen. researchgate.net

Table 2: Activation Parameters for the Hydrolysis and Methanolysis of a Zinc-Coordinated Amide Complex

This table presents data from a study on a zinc complex containing a pendant amide, illustrating how kinetic parameters can be determined for amide cleavage reactions. While not directly on this compound, it demonstrates the thermodynamic parameters that govern such transformations. acs.org

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (eu) | ΔG‡298 (kcal/mol) | Reference |

|---|---|---|---|---|

| Amide Hydrolysis | 18.0(5) | -22(2) | 24.6(1.1) | acs.org |

| Amide Methanolysis | 15.0(2) | -27(1) | 23.1(5) | acs.org |

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the analytical workflow for isolating N-(3-(Diethylamino)phenyl)benzamide from other components in a sample, which is a prerequisite for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Principle of Separation : In reversed-phase HPLC (RP-HPLC), which is the most common mode for a compound of this nature, a non-polar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase. The retention of this compound on the column is primarily governed by hydrophobic interactions. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the compound can be controlled to achieve optimal separation from other sample constituents. The inclusion of buffers or acids in the mobile phase can help to ensure consistent ionization of the diethylamino group and the amide functionality, leading to sharper peaks and more reproducible retention times. For instance, an isocratic RP-HPLC method has been successfully developed for the simultaneous determination of the related compound N-phenylbenzamide and its intermediates using a C18 column with a mobile phase of acetonitrile and sodium acetate (B1210297) buffer (pH 5) and UV detection at 254 nm researchgate.net. A similar approach could be adapted for this compound.

Instrumentation and Detection : A standard HPLC system consists of a solvent delivery system, an autosampler, a column oven, and a detector. For a chromophore-containing compound like this compound, a UV-Vis detector is a common and robust choice. The benzamide (B126) and substituted phenyl rings are expected to exhibit significant absorbance in the UV region, likely around 254 nm. A photodiode array (PDA) detector can also be used to acquire the full UV spectrum of the peak, which aids in peak identification and purity assessment.

A summary of typical HPLC parameters for the analysis of benzamide derivatives is presented in the table below.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (or a buffer like ammonium (B1175870) acetate/formate (B1220265) or phosphate). The organic modifier percentage can be optimized for desired retention. |

| pH Modifier | Addition of a small percentage of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to ensure consistent protonation of the analyte and improve peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temp. | 25 - 40 °C |

| Detection | UV at a wavelength of maximum absorbance (e.g., ~254 nm) or PDA detection for spectral confirmation. |

| Injection Vol. | 5 - 20 µL |

Gas Chromatography (GC)

GC is a powerful separation technique for volatile and thermally stable compounds. For a compound like this compound, its volatility might be a limiting factor, and derivatization may be necessary to improve its thermal stability and chromatographic behavior.

Principle of Separation and Derivatization : In GC, a gaseous mobile phase (carrier gas) transports the analyte through a column containing a stationary phase. The separation is based on the analyte's boiling point and its interaction with the stationary phase. Due to the presence of the polar amine and amide groups, direct analysis of this compound by GC could lead to poor peak shape and thermal degradation. Chemical derivatization is often employed to convert these polar groups into less polar, more volatile moieties. Common derivatization reactions for amines include silylation or acylation jfda-online.com. For example, a GC-MS method for the determination of N,N-dimethylbenzamide, a related compound, utilized a specific amine-analysis column (Rtx-5 amine) researchgate.net. This suggests that with the appropriate column and conditions, or with derivatization, GC can be a viable technique.

Instrumentation and Detection : A typical GC system includes a gas supply, an injector, a heated column in an oven, and a detector. A Flame Ionization Detector (FID) is a common detector for organic compounds, offering high sensitivity. An inert carrier gas, such as helium or nitrogen, is used. The injector and detector temperatures are typically set higher than the column temperature to ensure efficient vaporization and prevent condensation.

A summary of potential GC parameters for the analysis of this compound, likely after derivatization, is provided in the table below.

| Parameter | Potential Conditions |

| Column | Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) or a specific amine-analysis column (e.g., Rtx-5 amine). Length: 30 m, ID: 0.25 mm. |

| Carrier Gas | Helium or Nitrogen at a constant flow or pressure. |

| Oven Program | A temperature gradient program, for example, starting at 100°C and ramping up to 300°C, to ensure the elution of the analyte. |

| Injector | Split/splitless injector, with a high temperature (e.g., 280°C) to ensure rapid vaporization. |

| Detector | Flame Ionization Detector (FID) with a temperature of around 300°C. |

| Derivatization | May be required (e.g., silylation with BSTFA or acylation with a fluorinated anhydride) to improve volatility and peak shape. |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are powerful tools for both the identification and quantification of this compound. The mass spectrometer provides structural information, enhancing the certainty of identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry.

Principle and Ionization : After the analyte is separated by the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is the most common ionization technique used in GC-MS. In EI, high-energy electrons bombard the analyte molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. The molecular ion peak (M+) and characteristic fragment ions would be indicative of this compound.

Data Analysis and Quantification : For quantification, the instrument can be operated in either full-scan mode or selected ion monitoring (SIM) mode. In full-scan mode, the entire mass spectrum is recorded, which is useful for identifying unknown compounds. In SIM mode, only specific ions characteristic of the target analyte are monitored, which significantly increases the sensitivity and is the preferred mode for trace quantification. For example, a GC-MS method was used for the determination of dimethylamine (B145610) impurity in N,N-dimethylformamide by derivatizing it to N,N-dimethylbenzamide researchgate.net. A similar strategy of monitoring characteristic ions could be employed for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most powerful and versatile technique for the analysis of compounds like this compound in complex matrices. It combines the excellent separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

Principle and Ionization : The eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray Ionization (ESI) is the most common ionization technique for LC-MS, as it is a soft ionization method suitable for polar and thermally labile molecules. In positive ion mode ESI, a high voltage is applied to the eluent, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until the analyte molecules are desorbed as protonated molecules [M+H]+. For this compound, the basic diethylamino group is readily protonated, making it highly suitable for positive ion ESI.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity : For even greater selectivity and confident identification, tandem mass spectrometry (LC-MS/MS) is often used. In this technique, the protonated molecule of the analyte is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell (q2), and the resulting fragment ions are analyzed in a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits. A validated LC-MS/MS method for the determination of p-phenylenediamine (B122844) and its metabolites in urine utilized positive ESI and MRM for quantification, demonstrating the utility of this approach for related aromatic amines up.ac.za.

A summary of potential LC-MS parameters for the analysis of this compound is presented in the table below.

| Parameter | Potential Conditions |

| LC System | UHPLC or HPLC system. |

| Column | Reversed-phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase | Gradient elution with water and acetonitrile or methanol, both containing 0.1% formic acid or a low concentration of ammonium formate to promote ionization and improve peak shape. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |

| MS System | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification. Precursor ion ([M+H]+) and one or two characteristic product ions would be monitored. For high-resolution MS, extracted ion chromatograms of the accurate mass would be used. |

| Key Parameters | Optimization of cone voltage/declustering potential and collision energy is crucial for maximizing the signal in MRM transitions. |

Structure Property Relationship Investigations in N 3 Diethylamino Phenyl Benzamide Derivatives Academic Focus

Influence of Substituent Effects on Electronic Properties

The electronic landscape of N-(3-(diethylamino)phenyl)benzamide is governed by the interplay of the electron-donating diethylamino group and the electron-withdrawing benzoyl group, connected through an amide linkage. The nature and position of additional substituents on either the phenylamino (B1219803) or the benzoyl ring can further modulate this electronic profile, leading to significant changes in the molecule's properties.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule. For instance, placing an EDG, such as a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group, on the benzoyl ring would increase the electron density on the carbonyl oxygen, potentially affecting its hydrogen bonding capabilities. Conversely, an EWG like a nitro (-NO₂) or a cyano (-CN) group would decrease the electron density, making the carbonyl carbon more electrophilic.

These substituent-induced changes also impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. EDGs generally raise the HOMO energy level, making the molecule more susceptible to oxidation, while EWGs lower the LUMO energy level, facilitating reduction. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's electronic absorption and emission properties. A smaller HOMO-LUMO gap typically results in a red-shift (a shift to longer wavelengths) in the absorption spectrum.

Table 1: Predicted Influence of Substituents on the Electronic Properties of this compound Derivatives

| Substituent Position | Substituent Type | Predicted Effect on Electron Density at Carbonyl | Predicted Effect on HOMO-LUMO Gap |

| Benzoyl Ring (para) | Electron-Donating (e.g., -OCH₃) | Increase | Decrease |

| Benzoyl Ring (para) | Electron-Withdrawing (e.g., -NO₂) | Decrease | Decrease |

| Phenylamino Ring (para to amide) | Electron-Donating (e.g., -CH₃) | Minor Increase | Decrease |

| Phenylamino Ring (para to amide) | Electron-Withdrawing (e.g., -Cl) | Minor Decrease | Decrease |

This table is generated based on established principles of physical organic chemistry.

Impact of Structural Isomerism on Photophysical Behavior

Structural isomerism in this compound, particularly the position of the diethylamino group on the phenylamino ring, is expected to have a profound impact on its photophysical properties. The meta-position of the diethylamino group in the parent compound results in a specific electronic communication between the donor (diethylamino) and acceptor (benzoyl) moieties.

Moving the diethylamino group to the ortho- or para-position would significantly alter the molecule's photophysical profile. A para-isomer, N-(4-(diethylamino)phenyl)benzamide, would exhibit a more direct and efficient intramolecular charge transfer (ICT) from the diethylamino group to the benzoyl group upon photoexcitation. This enhanced ICT character is anticipated to lead to a significant red-shift in both the absorption and emission spectra, along with an increase in the molar extinction coefficient and potentially a higher fluorescence quantum yield in non-polar solvents.

In contrast, an ortho-isomer, N-(2-(diethylamino)phenyl)benzamide, would likely experience steric hindrance between the diethylamino group and the amide linkage. This steric clash could force the benzoyl group out of planarity with the phenylamino ring, disrupting the π-conjugation. Consequently, the ICT process would be less efficient, likely resulting in a blue-shift (a shift to shorter wavelengths) in the absorption and emission spectra and a lower fluorescence quantum yield compared to the meta- and para-isomers.

The solvent environment also plays a crucial role in the photophysical behavior of these isomers. In polar solvents, the charge-separated excited state of the para-isomer would be stabilized, leading to a more pronounced red-shift in the emission spectrum (solvatochromism). The effect of solvent polarity on the ortho-isomer's photophysics would likely be less pronounced due to the disrupted conjugation.

Table 2: Predicted Photophysical Properties of N-(Diethylamino)phenyl)benzamide Isomers

| Isomer | Predicted Intramolecular Charge Transfer (ICT) | Predicted Absorption/Emission Wavelength | Predicted Fluorescence Quantum Yield |

| ortho- | Weak (due to steric hindrance) | Shorter (blue-shifted) | Lower |

| meta- | Moderate | Intermediate | Intermediate |

| para- | Strong | Longer (red-shifted) | Higher |

This table is generated based on general principles of photophysics and structure-property relationships.

Conformational Dynamics and Their Role in Chemical Behavior

The chemical behavior of this compound is significantly influenced by its conformational dynamics. The molecule possesses several rotatable bonds, primarily the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. Rotation around these bonds gives rise to different conformers with varying energies and reactivities.

A key conformational feature of benzamides is the potential for cis-trans isomerism about the amide bond. nih.gov The trans conformer, where the carbonyl oxygen and the phenylamino hydrogen are on opposite sides of the C-N bond, is generally more stable. nih.gov However, the energy barrier for rotation around the amide bond can be substantial due to its partial double-bond character.

The torsional angles between the phenyl rings and the amide plane also play a crucial role. nih.gov A planar conformation would maximize π-conjugation across the molecule, but may be disfavored due to steric clashes. The actual conformation is a balance between these electronic and steric effects. Computational studies on substituted benzamides have shown that the phenyl ring attached to the carbonyl group is often twisted out of the amide plane. nih.gov

Table 3: Key Conformational Features of this compound

| Conformational Feature | Description | Influence on Chemical Behavior |

| Amide Bond Rotation | Rotation around the C-N amide bond leads to cis and trans conformers. | Affects the spatial arrangement of substituents and hydrogen bonding capabilities. |

| Phenyl Ring Torsion | Rotation of the phenyl rings relative to the amide plane. | Modulates the extent of π-conjugation and steric hindrance. |

| Diethylamino Group Conformation | Orientation of the ethyl groups. | Can influence steric accessibility to the amino nitrogen and nearby functional groups. |

This table is generated based on conformational studies of related benzamide (B126) structures.

Design Principles for Modulating Specific Chemical or Photophysical Characteristics

The rational design of this compound derivatives with specific chemical or photophysical properties relies on a thorough understanding of the structure-property relationships discussed in the preceding sections. By strategically modifying the molecular scaffold, it is possible to fine-tune its characteristics for particular applications.

To enhance the fluorescence quantum yield and shift the emission to longer wavelengths, a common strategy is to increase the ICT character of the molecule. This can be achieved by:

Introducing strong electron-donating groups on the phenylamino ring, such as a dimethylamino or a julolidinyl group.

Placing strong electron-withdrawing groups on the benzoyl ring, such as a dicyanovinyl or a benzothiazole (B30560) group.

Extending the π-conjugated system by replacing the phenyl rings with larger aromatic systems like naphthalene (B1677914) or anthracene.

For applications where specific binding interactions are crucial, such as in the development of enzyme inhibitors, the design principles focus on optimizing the molecule's shape and electronic properties to complement the target's binding site. This may involve:

Introducing substituents that can form specific hydrogen bonds or salt bridges with amino acid residues in the binding pocket.

Modifying the conformational flexibility of the molecule to favor a bioactive conformation. This can be achieved by introducing bulky groups to restrict rotation around certain bonds or by incorporating cyclic structures.

The synthesis of libraries of this compound derivatives with systematic variations in their structure allows for the exploration of the chemical space and the identification of compounds with desired properties. For example, the design and synthesis of various benzamide derivatives have been successfully employed to develop potent inhibitors for targets like cholesteryl ester transfer protein (CETP) and for creating compounds with anti-inflammatory activity. nih.govnih.gov

Table 4: Design Strategies for Modulating Properties of this compound Derivatives

| Desired Property | Design Principle | Example Modification |

| Red-shifted Emission | Enhance Intramolecular Charge Transfer (ICT) | Add an electron-withdrawing group to the benzoyl ring. |

| Increased Fluorescence | Rigidify the molecular structure to reduce non-radiative decay. | Introduce bulky substituents to restrict bond rotation. |

| Enhanced Biological Activity | Introduce functional groups for specific interactions with a target. | Add a carboxylic acid group for hydrogen bonding or salt bridge formation. |

| Improved Solubility | Incorporate polar functional groups. | Add a hydroxyl or a polyethylene (B3416737) glycol (PEG) chain. |

This table is generated based on established principles in medicinal chemistry and materials science.

Potential Applications in Materials Science and Chemical Systems Non Biological

Role as Chemical Building Blocks for Complex Architectures

The molecular structure of N-(3-(Diethylamino)phenyl)benzamide makes it an excellent candidate as a fundamental building block for the synthesis of more complex chemical architectures. Benzamide (B126) and its derivatives are recognized as crucial components in the construction of a wide array of organic molecules and supramolecular structures. researchgate.netnanobioletters.com The presence of the reactive amino and amide groups allows for a variety of chemical modifications, enabling its incorporation into larger, more intricate systems.